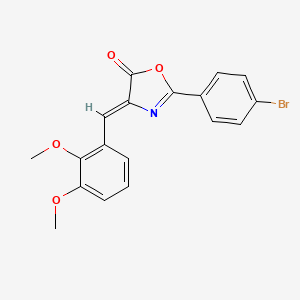![molecular formula C16H19N3O B3897116 N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897116.png)
N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine
Descripción general
Descripción
N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine, also known as Furfenorex, is a chemical compound that has been studied for its potential use as a psychostimulant and appetite suppressant. This compound belongs to the class of piperazines, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine has been studied for its potential use as a psychostimulant and appetite suppressant. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies, suggesting its potential use as an anti-obesity drug.
Mecanismo De Acción
The mechanism of action of N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in increased alertness, focus, and energy. Additionally, this compound has been shown to activate the hypothalamus, which can lead to a reduction in food intake and body weight.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies. However, further research is needed to determine the long-term effects of this compound on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies, suggesting its potential use as an anti-obesity drug. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-[1-(2-furyl)ethylidene]-4-phenyl-1-piperazinamine. One area of research could focus on its potential use as an anti-obesity drug. Additionally, further research is needed to determine the long-term effects of this compound on the body. Another area of research could focus on the development of safer and more effective psychostimulants and appetite suppressants. Overall, more research is needed to fully understand the potential uses and limitations of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use as a psychostimulant and appetite suppressant. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, focus, and energy. Additionally, this compound has been shown to reduce food intake and body weight in animal studies. However, further research is needed to determine the long-term effects of this compound on the body. Overall, this compound has the potential to be a useful tool in the development of new drugs for the treatment of various disorders.
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-N-(4-phenylpiperazin-1-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-14(16-8-5-13-20-16)17-19-11-9-18(10-12-19)15-6-3-2-4-7-15/h2-8,13H,9-12H2,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUAKZPZMQCKD-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3897046.png)
![1-{3-[(3-tert-butyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B3897059.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3897068.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897076.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897085.png)
![methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate](/img/structure/B3897091.png)


![N-[4-(benzyloxy)benzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897104.png)
![methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B3897107.png)
![N'-[3-(benzyloxy)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897125.png)